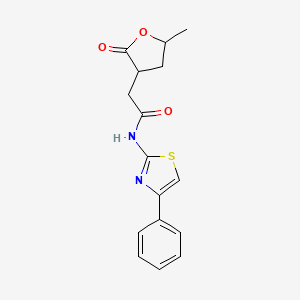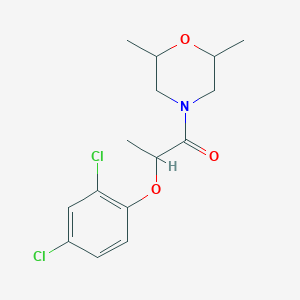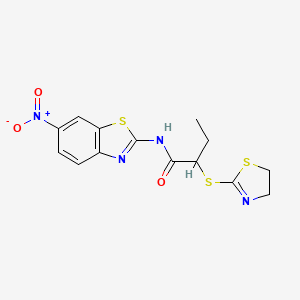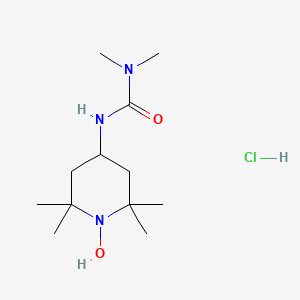
N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-methyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is 332.11946368 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Electrolytes and Material Science
Guanidinium-Functionalized Anion Exchange Polymer Electrolytes : Research by Kim et al. (2011) explored guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction. This process allowed for precise control over cation functionality, indicating potential applications in energy storage and conversion devices (Kim, Labouriau, Guiver, & Kim, 2011).
Synthetic Chemistry
Weinreb Amide Based Synthetic Equivalents : Kommidi, Balasubramaniam, and Aidhen (2010) developed new synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This research demonstrates the utility of such compounds in organic synthesis, particularly in constructing complex aromatic structures (Kommidi, Balasubramaniam, & Aidhen, 2010).
Medicinal Chemistry and Biology
Antimicrobial and Antifungal Activities : Studies on disulfonimide derivatives, including those by Eren, Ünal, and Özdemir-Koçak (2019), have shown significant antimicrobial and antifungal activities against various bacteria and fungus species. These findings suggest the potential of sulfonamide-based compounds in developing new antimicrobial agents (Eren, Ünal, & Ozdemir-Koçak, 2019).
Advanced Materials and Chemical Properties
Lithium/Sulfur (Li/S) Cell Electrolytes : Shin and Cairns (2008) characterized a ternary mixture involving N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide as an electrolyte in Li/S cells. Their research highlights the importance of such compounds in enhancing the performance of energy storage devices (Shin & Cairns, 2008).
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)23(21,22)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXKRUIOGGJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-butoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057126.png)
![N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4057135.png)


![3-Cyclopentyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one](/img/structure/B4057152.png)



![1,2,2-Trimethyl-3-[[4-(trifluoromethoxy)phenyl]carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B4057177.png)
![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4057182.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methylnicotinamide](/img/structure/B4057215.png)

![4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B4057223.png)
